molecular formula C21H40O4 B7796382 Monoolein CAS No. 67701-32-0

Monoolein

Cat. No.: B7796382
CAS No.: 67701-32-0
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-KTKRTIGZSA-N
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Description

Monoolein, also known as this compound, is a glycerol monoester of oleic acid. It is a nonionic surfactant with both hydrophilic and lipophilic properties, making it an effective emulsifier, wetting agent, and stabilizer. This compound is commonly used in the food, pharmaceutical, and cosmetic industries due to its versatility and safety profile. It is a light yellow liquid at room temperature and is known for its stability and biodegradability .

Biochemical Analysis

Biochemical Properties

Monoolein interacts with various biomolecules, including lipids, detergents, salts, sugars, proteins, and DNA . These interactions can modulate the phase behavior of this compound self-assemblies, which are influenced by physicochemical triggers such as temperature, pressure, and shearing . The interaction of this compound with proteins and emulsifiers can affect the stability of the protein in solution as well as its behavior at interfaces .

Cellular Effects

This compound-based cubosome formulations have been shown to influence cellular functions. For instance, in HeLa cells, the uptake of this compound-based cubosomes induced modification of the cell lipid profile, lipid droplet accumulation, mitochondrial hyperpolarization, and mitochondrial ROS generation . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can facilitate the skin permeation of certain drugs, suggesting that it can interact with biomolecules and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, phase changes in this compound/water and this compound/buffer mixtures have been observed during continuous flow injection . This suggests that this compound has a certain degree of stability, but its effects can vary depending on the conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on piperine-loaded this compound-based cubosomes showed that the relative oral bioavailability of the formulation was approximately 23% that of intravenous injection of the drug . This suggests that the dosage of this compound can influence its effectiveness and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been shown to influence the metabolism of unsaturated fatty acids in HeLa cells . Furthermore, this compound is a component of the lipidic cubic phase, which can host hydrophobic molecules with biological relevance .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. For instance, this compound-based cubosome formulations have been shown to induce the accumulation of lipid droplets in HeLa cells . This suggests that this compound can interact with transporters or binding proteins and influence its localization or accumulation within cells.

Subcellular Localization

It is known that this compound can self-assemble in water to form nanostructures, suggesting that it may be localized in specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoolein can be synthesized through the esterification of glycerol with oleic acid. One common method involves using self-made sodium oleate and 3-chloro-1,2-propanediol as reactants, with tetrabutylammonium bromide as the catalyst and toluene as the solvent. The optimal reaction conditions include a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, and a reaction time of 6 hours. Under these conditions, high-purity glyceryl monooleate can be synthesized with a yield of 89.02% .

Industrial Production Methods: Industrial production of glyceryl monooleate typically involves the partial glycerolysis of vegetable oils high in oleic acid or the esterification of glycerol with oleic acid derived from vegetable or animal sources. The process may include the use of molecular distillation to achieve the desired purity, especially for applications in food and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: Monoolein undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and enzymes or acids, glyceryl monooleate can hydrolyze to produce glycerol and oleic acid.

    Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of peroxides and other oxidation products.

    Esterification: Reacting with acids or acid anhydrides can form different esters.

Major Products:

Scientific Research Applications

Monoolein has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glyceryl monostearate: Another glycerol monoester, but with stearic acid instead of oleic acid. It is used similarly as an emulsifier and stabilizer.

    Glyceryl dioleate: A diester of glycerol and oleic acid, used in similar applications but with different physical properties.

    Glyceryl triacetate: A triester of glycerol and acetic acid, used as a plasticizer and solvent.

Uniqueness: Monoolein is unique due to its ability to form various liquid crystal structures, which are beneficial in drug delivery systems. Its balance of hydrophilic and lipophilic properties makes it particularly effective as an emulsifier and stabilizer in a wide range of applications .

Properties

IUPAC Name

2,3-dihydroxypropyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
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Molecular Formula

C21H40O4
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DSSTOX Substance ID

DTXSID3042003
Record name Glycerol 1-monooleate
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Molecular Weight

356.5 g/mol
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Physical Description

Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Record name Glycerides, C14-18 and C16-18-unsatd. mono- and di-
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Boiling Point

238-240 °C AT 3 MM HG
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
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Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
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Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS No.

111-03-5, 25496-72-4, 67701-32-0
Record name Glycerol 1-monooleate
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Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Record name GLYCERYL 1-OLEATE
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Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Monoolein has the molecular formula C21H40O4 and a molecular weight of 356.54 g/mol.

A: While the provided articles do not contain specific spectroscopic data, techniques like Fourier transform infrared spectroscopy (FTIR) and small-angle X-ray scattering (SAXS) are frequently employed to study this compound's structure and interactions. [, ]

A: this compound is an amphiphilic molecule that self-assembles into various liquid crystalline structures in aqueous solutions, including lamellar, cubic, and hexagonal phases, depending on factors like concentration, temperature, and the presence of other molecules. [, ]

A: Yes, factors like temperature, pressure, and the addition of molecules like salts, sugars, proteins, detergents, and other lipids can significantly influence the phase behavior of this compound. [, , ] For example, heavy water (D2O) has been shown to decrease the lattice constants of this compound cubic phases. []

A: Cholesterol plays a crucial role in modulating this compound's cubic phase, contributing to its stability and making it suitable for applications like protein crystallization. [, ] The interaction between cholesterol's hydroxyl group and the surrounding water or this compound molecules, as revealed by NMR studies, is crucial for this behavior. []

A: this compound’s ability to form various liquid crystalline structures, its biocompatibility, and its biodegradability make it a suitable material for drug delivery applications. [, ] It can encapsulate both hydrophilic and hydrophobic drugs and release them in a sustained manner. [, ]

A: The incorporation of drugs can influence the phase behavior and drug release profile of this compound-based systems. For example, the addition of the model protein cytochrome-c to this compound cubic phases was shown to induce phase transitions and achieve a high loading efficiency. []

A: Various drugs, including analgesics like tramadol HCl [], antimicrobials like ciprofloxacin hydrochloride [], and antiretroviral drugs like indinavir [], have been investigated for incorporation into this compound-based delivery systems.

A: While this compound systems show promise for buccal delivery due to mucoadhesive properties, the water content in the formulations can significantly influence the mucoadhesive strength and drug release. [, ]

A: Common techniques include polarized light microscopy, small-angle X-ray scattering (SAXS), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR). [, , , , , ]

A: Drug release is influenced by the drug's physicochemical properties, its loading within the this compound matrix, the type of this compound phase, and the swelling behavior of the system in a specific environment. []

A: While this compound offers numerous advantages, alternatives such as other lipids (e.g., phospholipids) or polymeric nanoparticles are being explored for similar applications. []

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